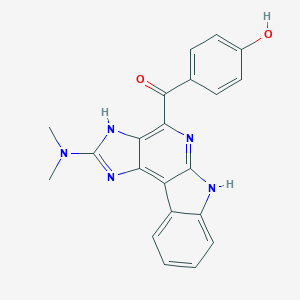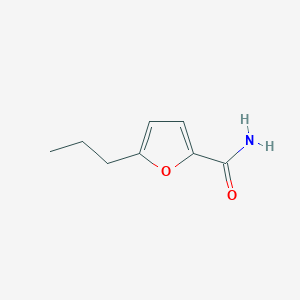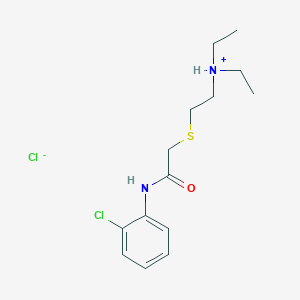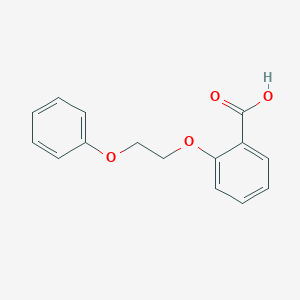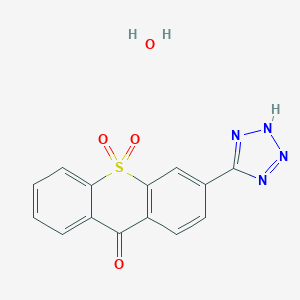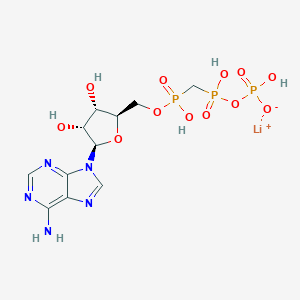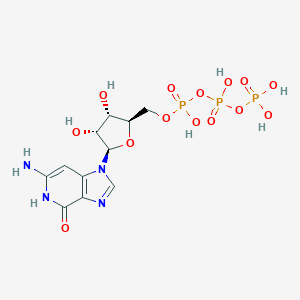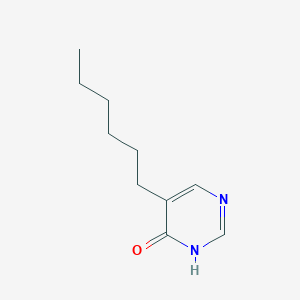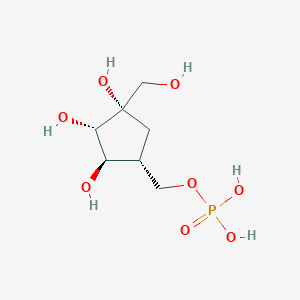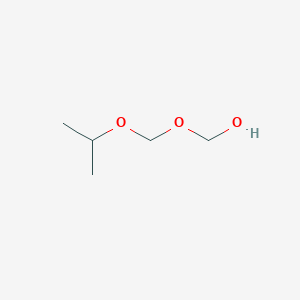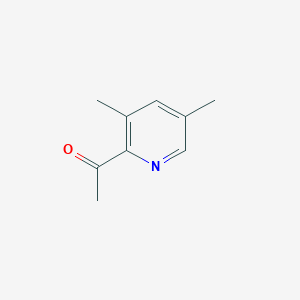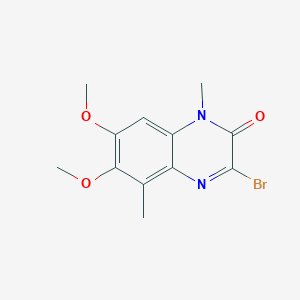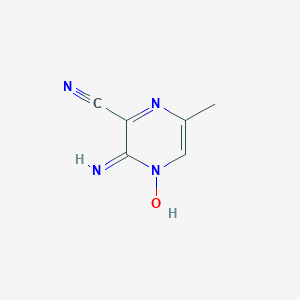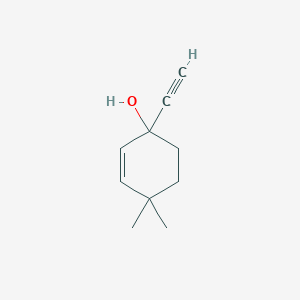
4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol (DMCH) is a synthetic compound with potential applications in the field of pharmaceuticals and biotechnology. It is a cyclic alcohol with a molecular formula of C11H16O and a molecular weight of 164.24 g/mol. DMCH is a versatile chemical compound that has been the subject of extensive research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation and cancer. 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the production of inflammatory mediators. 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol has also been shown to inhibit the activity of protein kinase C (PKC), a signaling molecule that is involved in the regulation of cell growth and proliferation.
Biochemische Und Physiologische Effekte
4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol can induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed. 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In animal studies, 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol has been shown to reduce inflammation and tumor growth, suggesting that it may have therapeutic potential in the treatment of cancer and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol is its versatility. It can be easily synthesized in the laboratory using a variety of methods, and its purity can be easily controlled. 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol is also relatively stable, making it suitable for long-term storage and use in experiments. However, one of the limitations of 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol is its low solubility in water, which can make it difficult to work with in some experiments. In addition, 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol can be toxic at high concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol. One area of interest is the development of new drugs based on 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol. Research has shown that 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol has potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. Another area of interest is the investigation of the mechanism of action of 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol. While some progress has been made in understanding how 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol works, there is still much to be learned about its molecular targets and signaling pathways. Finally, there is potential for the development of new methods for the synthesis of 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol, which could improve its yield and purity.
Synthesemethoden
4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4,4-dimethyl-2-cyclohexene-1-one with propargyl alcohol in the presence of a catalyst such as copper (I) iodide. The reaction proceeds through a series of steps involving the formation of an intermediate compound that is subsequently converted into 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol. The yield of this method is typically high, and the purity of the product can be easily controlled.
Wissenschaftliche Forschungsanwendungen
4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol has been extensively studied for its potential applications in the field of medicinal chemistry. Research has shown that 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol has potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol has also been shown to have antimicrobial activity against a wide range of pathogens, including bacteria and fungi.
Eigenschaften
CAS-Nummer |
110366-21-7 |
|---|---|
Produktname |
4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol |
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
1-ethynyl-4,4-dimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H14O/c1-4-10(11)7-5-9(2,3)6-8-10/h1,5,7,11H,6,8H2,2-3H3 |
InChI-Schlüssel |
ITEHCEAAXLZQSK-UHFFFAOYSA-N |
SMILES |
CC1(CCC(C=C1)(C#C)O)C |
Kanonische SMILES |
CC1(CCC(C=C1)(C#C)O)C |
Synonyme |
2-Cyclohexen-1-ol, 1-ethynyl-4,4-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



